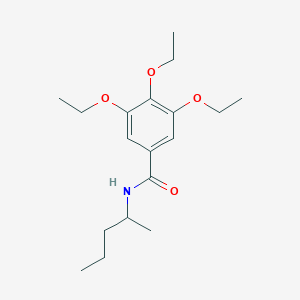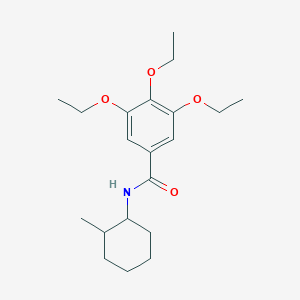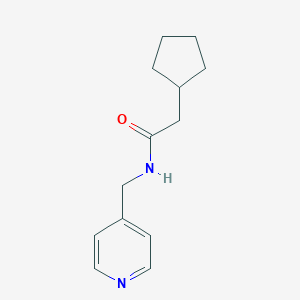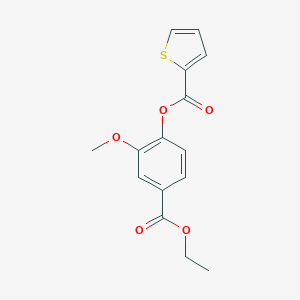
4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as EMPTC and is a member of the thiophene family of compounds. EMPTC is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
作用機序
The mechanism of action of EMPTC is not fully understood. However, it is believed to exert its anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of enzymes involved in cell proliferation and angiogenesis (the formation of new blood vessels).
Biochemical and Physiological Effects:
EMPTC has been found to have minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal studies and has not exhibited any significant adverse effects. EMPTC has also been found to have good stability in various solvents and under different environmental conditions.
実験室実験の利点と制限
One of the main advantages of EMPTC is its potential anti-cancer properties. It has been found to be effective against various types of cancer cells, including breast, lung, and prostate cancer cells. EMPTC also exhibits good electron transport properties, making it a promising candidate for use in organic electronic devices.
However, one of the limitations of EMPTC is its relatively low solubility in water. This can make it difficult to work with in aqueous environments. EMPTC also has a relatively short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on EMPTC. One area of research could focus on improving its solubility in water, which would make it more versatile for use in aqueous environments. Another area of research could focus on developing more efficient synthesis methods for EMPTC, which would make it more accessible for use in various applications.
Furthermore, future research could focus on exploring the potential use of EMPTC in other areas, such as organic electronics and photodynamic therapy. This could involve studying the electronic properties of EMPTC in more detail and developing new applications for its use in these areas.
Conclusion:
In conclusion, 4-(Ethoxycarbonyl)-2-methoxyphenyl 2-thiophenecarboxylate (EMPTC) is a chemical compound that has potential applications in various areas of scientific research. Its anti-cancer properties, good electron transport properties, and stability make it a promising candidate for use in medicinal chemistry and material science. However, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas.
合成法
EMPTC can be synthesized using various methods, including the reaction of 4-(ethoxycarbonyl)-2-methoxyphenol with thiophene-2-carboxylic acid in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure EMPTC.
科学的研究の応用
EMPTC has been found to have potential applications in various areas of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, EMPTC has been studied for its potential anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. EMPTC has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer.
In material science, EMPTC has been studied for its potential use in the development of organic semiconductors. It has been found to exhibit good electron transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors.
特性
分子式 |
C15H14O5S |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
(4-ethoxycarbonyl-2-methoxyphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14O5S/c1-3-19-14(16)10-6-7-11(12(9-10)18-2)20-15(17)13-5-4-8-21-13/h4-9H,3H2,1-2H3 |
InChIキー |
QSZXHMDEIFXLHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CS2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
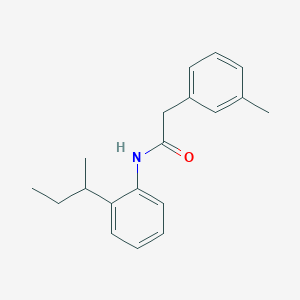
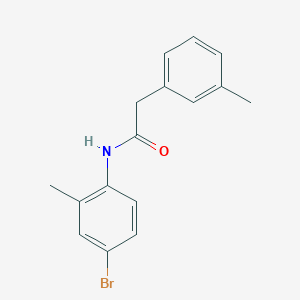

![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
